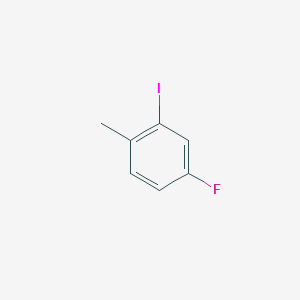













|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl.N([O-])=O.[Na+].[Cl-].[I-:16].[K+].S(=O)(=O)(O)O>O>[I:16][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=C1)F)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
157 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
after cooling to 0°-5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
an oily product was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the remaining aqueous layer extracted with benzene
|
|
Type
|
DISSOLUTION
|
|
Details
|
The separated product was dissolved in the benzene layer
|
|
Type
|
WASH
|
|
Details
|
the solution washed with a 5% sodium hydrogen sulfite solution, with water, 5% sodium hydroxide solution and again with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered with charcoal
|
|
Type
|
CUSTOM
|
|
Details
|
From the filtrate, benzene was evaporated under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=CC(=C1)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 105.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |